molecular formula C18H19FN2O4S B2569752 4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 941872-44-2

4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2569752
CAS No.: 941872-44-2
M. Wt: 378.42
InChI Key: KKHSKUGKKFTFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Dynamics and Quantum Chemical Studies

Sulfonamide derivatives have been studied for their adsorption and corrosion inhibition properties on metal surfaces, utilizing quantum chemical calculations and molecular dynamics simulations. Such studies offer insights into the reactivity parameters and adsorption behaviors of these compounds, which could be relevant for the development of corrosion inhibitors (Kaya et al., 2016).

Enzymatic Inhibition for Therapeutic Applications

Sulfonamide derivatives have also been identified as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), showing potential for therapeutic applications in conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of fluorine atoms in these compounds has been observed to enhance selectivity and potency, indicating the critical role of structural modifications in determining their biological activities (Hashimoto et al., 2002).

Crystal Structure Analysis

The crystal structures of sulfonamide derivatives have been explored to understand their supramolecular architectures. This type of research provides valuable information on the intermolecular interactions that govern the structural formation of these compounds, which could be useful in the design of materials with specific properties (Rodrigues et al., 2015).

Fluorination and Electrophilic Reactions

Studies on fluorination reactions using sulfonamide derivatives highlight the development of novel electrophilic fluorinating reagents. These reagents can improve the selectivity and efficiency of fluorination reactions, which is essential for synthesizing compounds with specific functionalities and potential pharmaceutical applications (Yasui et al., 2011).

Properties

IUPAC Name

4-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-12-10-14(6-7-15(12)19)26(23,24)20-13-5-8-17(25-2)16(11-13)21-9-3-4-18(21)22/h5-8,10-11,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHSKUGKKFTFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.